Germane, (p-dimethylaminophenyl)triphenyl-
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Overview
Description
Germane, (p-dimethylaminophenyl)triphenyl-: is an organogermanium compound characterized by the presence of a germanium atom bonded to a (p-dimethylaminophenyl) group and three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Germane, (p-dimethylaminophenyl)triphenyl- typically involves the reaction of triphenylgermanium chloride with p-dimethylaminophenyl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
Ph3GeCl+LiC6H4N(CH3)2→Ph3GeC6H4N(CH3)2+LiCl
Industrial Production Methods: Industrial production of Germane, (p-dimethylaminophenyl)triphenyl- may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Germane, (p-dimethylaminophenyl)triphenyl- can undergo oxidation reactions, leading to the formation of germanium oxides.
Reduction: The compound can be reduced to form lower oxidation state germanium compounds.
Substitution: It can participate in substitution reactions where the phenyl or (p-dimethylaminophenyl) groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted germanium compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Germane, (p-dimethylaminophenyl)triphenyl- is used as a precursor in the synthesis of other organogermanium compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology and Medicine: Research is ongoing to explore the potential biological activity of organogermanium compounds. Some studies suggest that these compounds may have antioxidant and anticancer properties, although more research is needed to confirm these effects.
Industry: In the industrial sector, Germane, (p-dimethylaminophenyl)triphenyl- is used in the production of semiconductors and other electronic materials. Its ability to form stable bonds with other elements makes it a valuable component in the manufacturing of advanced materials.
Mechanism of Action
The mechanism by which Germane, (p-dimethylaminophenyl)triphenyl- exerts its effects is primarily through its ability to form stable bonds with other elements. The germanium atom in the compound can interact with various molecular targets, leading to the formation of new compounds with unique properties. The (p-dimethylaminophenyl) group enhances the electron-donating ability of the compound, making it more reactive in certain chemical reactions.
Comparison with Similar Compounds
Triphenylgermane: Similar in structure but lacks the (p-dimethylaminophenyl) group.
Triphenylphosphine: Contains phosphorus instead of germanium.
Triphenylsilane: Contains silicon instead of germanium.
Uniqueness: Germane, (p-dimethylaminophenyl)triphenyl- is unique due to the presence of the (p-dimethylaminophenyl) group, which enhances its reactivity and potential applications. The combination of germanium and the (p-dimethylaminophenyl) group provides a unique set of chemical properties that are not found in similar compounds.
Properties
CAS No. |
73839-80-2 |
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Molecular Formula |
C26H25GeN |
Molecular Weight |
424.1 g/mol |
IUPAC Name |
N,N-dimethyl-4-triphenylgermylaniline |
InChI |
InChI=1S/C26H25GeN/c1-28(2)26-20-18-25(19-21-26)27(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-21H,1-2H3 |
InChI Key |
ZYTAHXDRUJZTLW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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